molecular formula C43H40N6O3 B148760 N2-Trityl Olmesartan Acid CAS No. 752179-89-8

N2-Trityl Olmesartan Acid

Cat. No.: B148760
CAS No.: 752179-89-8
M. Wt: 688.8 g/mol
InChI Key: ITUFJDFACFQQAZ-UHFFFAOYSA-N
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Description

N2-Trityl Olmesartan Acid is a complex organic compound with significant applications in the pharmaceutical industry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Trityl Olmesartan Acid involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Hydroxypropan-2-yl Group: This step involves the addition of a hydroxypropan-2-yl group to the imidazole ring, typically using a Grignard reagent or similar organometallic compound.

    Attachment of the Trityltetrazol Group: The trityltetrazol group is introduced through a nucleophilic substitution reaction, where the tetrazole moiety is attached to the phenyl ring.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Batch Processing: Large-scale reactors are used to carry out the reactions in batches, ensuring controlled conditions and consistent quality.

    Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N2-Trityl Olmesartan Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

N2-Trityl Olmesartan Acid has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of antihypertensive drugs, particularly those targeting the renin-angiotensin system.

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects and as a lead compound for developing new drugs.

    Biological Research: It is used in studies investigating the mechanisms of action of antihypertensive agents and their effects on biological systems.

    Industrial Chemistry: The compound is used in the development of new chemical processes and the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Olmesartan Medoxomil: A prodrug that is hydrolyzed to form the active metabolite olmesartan, which is similar in structure and function.

    Azilsartan Medoxomil: Another angiotensin II receptor antagonist with a similar mechanism of action.

    Valsartan: A widely used antihypertensive agent with a similar chemical structure and therapeutic effects.

Uniqueness

N2-Trityl Olmesartan Acid is unique due to its specific structural features, such as the trityltetrazol group and the hydroxypropan-2-yl moiety. These features contribute to its distinct pharmacological properties and make it a valuable intermediate in the synthesis of antihypertensive drugs.

Properties

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUFJDFACFQQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H40N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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